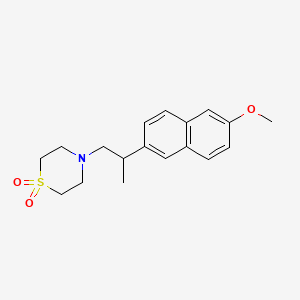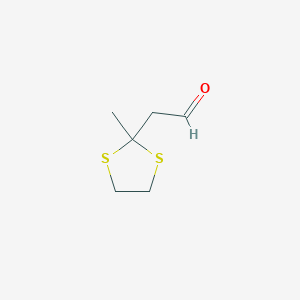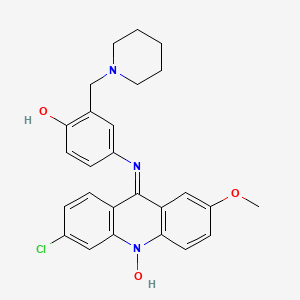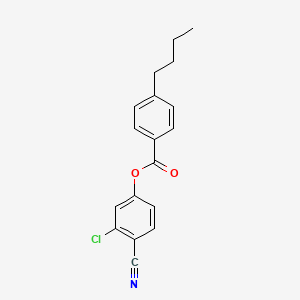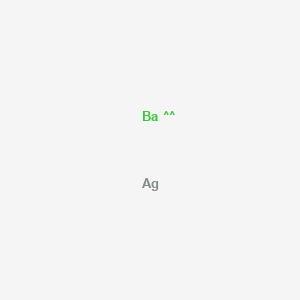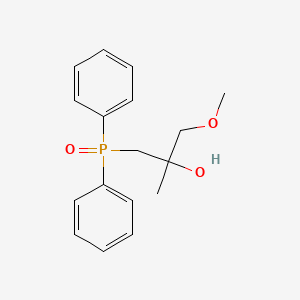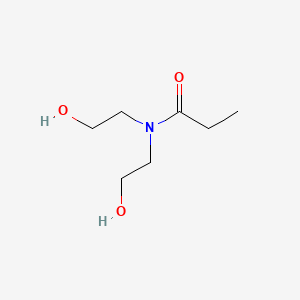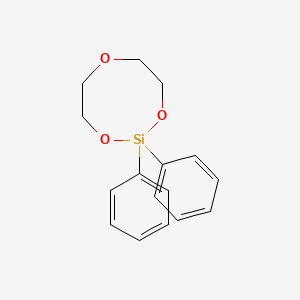
2,2-Diphenyl-1,3,6,2-trioxasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1,3,6,2-trioxasilocane is a chemical compound with the molecular formula C₁₆H₁₈O₃Si. It is characterized by the presence of a silicon atom bonded to three oxygen atoms and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,6,2-trioxasilocane typically involves the reaction of diphenylsilane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the trioxasilocane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siloxane compounds .
Scientific Research Applications
2,2-Diphenyl-1,3,6,2-trioxasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound are particularly reactive, allowing it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with methyl groups instead of phenyl groups.
2,2,10,10-Tetraphenyl-1,3,6,2,10-trioxasilocane: Contains additional phenyl groups, leading to different chemical properties.
Uniqueness
2,2-Diphenyl-1,3,6,2-trioxasilocane is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds .
Properties
CAS No. |
71573-85-8 |
|---|---|
Molecular Formula |
C16H18O3Si |
Molecular Weight |
286.40 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C16H18O3Si/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)18-13-11-17-12-14-19-20/h1-10H,11-14H2 |
InChI Key |
OQVDCMKTAKZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si](OCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


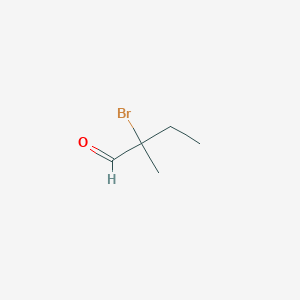
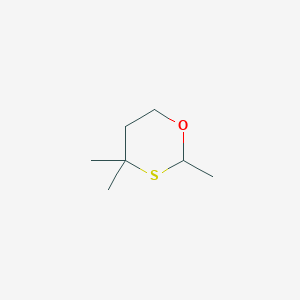

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
